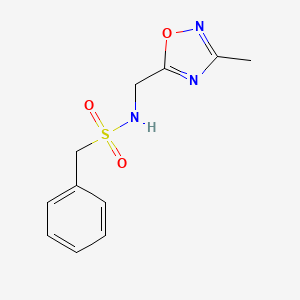

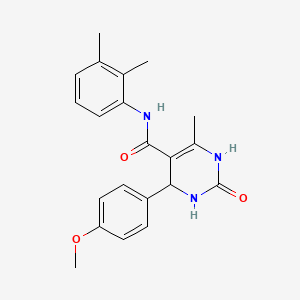

![molecular formula C19H13BrF3NO2 B2945310 5-(4-溴苯基)-2-甲基-1-[3-(三氟甲基)苯基]-1H-吡咯-3-羧酸 CAS No. 881040-06-8](/img/structure/B2945310.png)

5-(4-溴苯基)-2-甲基-1-[3-(三氟甲基)苯基]-1H-吡咯-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

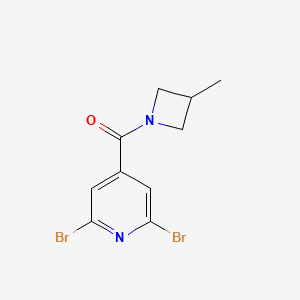

The compound “5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The pyrrole ring is substituted with a carboxylic acid group, a bromophenyl group, a methyl group, and a trifluoromethylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings . The exact structure would depend on the positions of these groups on the pyrrole ring .

Chemical Reactions Analysis

This compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the carboxylic acid group could participate in acid-base reactions, and the bromophenyl group could undergo nucleophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic . The bromine and trifluoromethyl groups could also significantly affect the compound’s reactivity .

科学研究应用

Chemical Biology

Application Summary

In chemical biology, this compound is used as a building block for photoaffinity probes (PAPs), which are crucial for studying protein interactions and functions .

Methods of Application

The compound is incorporated into PAPs through Suzuki-Miyaura cross-coupling reactions, which are diazirine-tolerant and allow for efficient probe synthesis .

Results and Outcomes

The use of this compound in PAPs has enabled the identification and validation of new drug targets, with minimal perturbation of the diazirine group during the coupling reactions .

Pharmacology

Application Summary

In pharmacology, derivatives of this compound are explored for their potential as non-toxic acetylcholinesterase (AchE) inhibitors, which could have implications for treating diseases like Alzheimer’s .

Methods of Application

The compound is tested on model organisms, such as fish, to assess its inhibitory effects on AchE activity .

Results and Outcomes

Studies have shown a significant reduction in AchE activity without affecting malondialdehyde (MDA) concentrations, indicating a nontoxic effect on the model organisms .

Organic Chemistry

Application Summary

In organic chemistry, the compound serves as a precursor for Grignard reagents, which are pivotal for various organic synthesis processes .

Methods of Application

The bromophenyl group of the compound is used to prepare Grignard reagents through a reaction with magnesium turnings in a suitable solvent .

Results and Outcomes

The preparation method has been optimized to ensure safety and reliability, providing an efficient route to synthesize these important reagents .

Analytical Chemistry

Application Summary

Analytical chemistry utilizes this compound in the development of analytical methods for detecting and quantifying biological molecules .

Methods of Application

The compound is used to create specific probes that bind to target molecules, allowing for their detection through various analytical techniques .

Results and Outcomes

The probes have shown high specificity and sensitivity in detecting target molecules, facilitating advancements in analytical methods .

Medicinal Chemistry

Application Summary

In medicinal chemistry, the trifluoromethyl group of the compound is of interest due to its presence in many FDA-approved drugs, suggesting potential medicinal applications .

Methods of Application

The compound is used as a pharmacophore in drug design, exploiting its structural features to enhance drug properties .

Results and Outcomes

The incorporation of the trifluoromethyl group has led to the development of drugs with improved efficacy and pharmacokinetic profiles .

Biochemistry

Application Summary

Biochemists study the compound’s role in modulating biochemical pathways, particularly those involving enzymes and receptors .

Methods of Application

The compound is used in enzyme assays to determine its effect on enzyme activity and to elucidate its mechanism of action .

Results and Outcomes

Research has demonstrated the compound’s ability to selectively inhibit certain enzymes, providing insights into its biochemical behavior and potential therapeutic uses .

This analysis provides a detailed overview of the diverse applications of “5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid” in various scientific fields, highlighting its significance in research and potential for contributing to scientific advancements.

Material Science

Application Summary

In material science, this compound is utilized in the development of organic electronic materials due to its potential in improving charge transport properties .

Methods of Application

The compound is integrated into polymer matrices to create conductive films. The process involves dissolving both the polymer and the compound in a solvent, followed by spin-coating onto a substrate .

Results and Outcomes

The resulting films exhibit enhanced electrical conductivity and stability, making them suitable for use in organic light-emitting diodes (OLEDs) and solar cells .

Environmental Chemistry

Application Summary

Environmental chemists use this compound to synthesize sensors for detecting environmental pollutants, particularly heavy metals .

Methods of Application

The compound is used to prepare fluorescent probes that bind selectively to heavy metals, changing their emission properties upon binding .

Results and Outcomes

These sensors have been successfully employed in the detection of lead and mercury in water samples, demonstrating high sensitivity and selectivity .

Catalysis

Application Summary

Catalysis researchers explore the use of this compound as a ligand in transition metal catalysts for cross-coupling reactions .

Methods of Application

The compound is coordinated to metals like palladium to form catalysts that facilitate Suzuki–Miyaura coupling reactions .

Results and Outcomes

The catalyst systems show high activity and selectivity, enabling the formation of carbon-carbon bonds under mild conditions .

Pharmacokinetics

Application Summary

In pharmacokinetics, the compound’s derivatives are studied for their metabolic stability and distribution within biological systems .

Methods of Application

Derivatives are tagged with isotopes and tracked in vivo using techniques like positron emission tomography (PET) .

Results and Outcomes

The studies provide valuable data on the compound’s biodistribution and elimination rates, informing dosage and delivery strategies .

Antimicrobial Research

Application Summary

This compound is investigated for its antimicrobial properties, particularly against drug-resistant strains of bacteria and parasites .

Methods of Application

The compound is tested against various microbial cultures to assess its efficacy in inhibiting growth and survival .

Results and Outcomes

Promising results have been obtained, showing the compound’s potential as a lead structure for developing new antimicrobial agents .

Nanotechnology

Application Summary

Nanotechnologists are interested in this compound for the synthesis of nanomaterials with unique optical and electronic properties .

Methods of Application

The compound is used as a precursor in the preparation of nanoparticles through methods like sol-gel processing or chemical vapor deposition .

Results and Outcomes

The synthesized nanoparticles have been applied in areas such as drug delivery, imaging, and as components in electronic devices .

This extended analysis further underscores the versatility of “5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid” in a wide range of scientific applications, each contributing uniquely to their respective fields.

Photoaffinity Labeling in Chemical Biology

Application Summary

This compound is used as a probe building block for photoaffinity labeling (PAL), which is a method used to study protein interactions and functions .

Methods of Application

The compound is incorporated into multifunctional photo probes that are compatible with Suzuki-Miyaura cross-coupling, allowing for efficient and scalable synthesis .

Results and Outcomes

The PAL method has been instrumental in identifying and validating new drug targets, with minimal perturbation of the diazirine group during the coupling reactions .

Antileishmanial and Antimalarial Drug Development

Application Summary

Derivatives of this compound have shown potent antileishmanial and antimalarial activities, making them candidates for drug development .

Methods of Application

The derivatives are synthesized and tested in vitro against Leishmania species and in vivo against Plasmodium-infected mice .

Results and Outcomes

Some derivatives have displayed superior activity compared to standard drugs, indicating their potential as effective antileishmanial and antimalarial agents .

Development of Organic Electronic Materials

Application Summary

The compound is investigated for its use in the development of organic electronic materials due to its potential to improve charge transport properties .

Methods of Application

It is integrated into polymer matrices to create conductive films, which are then used in devices like OLEDs and solar cells .

Results and Outcomes

The films exhibit enhanced electrical conductivity and stability, proving the compound’s utility in the field of organic electronics .

Synthesis of Fluorescent Probes for Environmental Monitoring

Application Summary

This compound is utilized to synthesize fluorescent probes for detecting environmental pollutants, such as heavy metals .

Methods of Application

The compound is used to prepare probes that bind selectively to heavy metals, changing their emission properties upon binding .

Results and Outcomes

These sensors have been successfully employed in the detection of pollutants in water samples, demonstrating high sensitivity and selectivity .

Ligand in Transition Metal Catalysts for Cross-Coupling Reactions

Application Summary

Researchers explore the use of this compound as a ligand in transition metal catalysts for various cross-coupling reactions .

Methods of Application

The compound is coordinated to metals like palladium to form catalysts that facilitate reactions such as Suzuki–Miyaura coupling .

Results and Outcomes

The catalyst systems show high activity and selectivity, enabling the formation of bonds under mild conditions .

Pharmacokinetic Studies

Application Summary

The compound’s derivatives are studied for their metabolic stability and distribution within biological systems .

Methods of Application

Derivatives are tagged with isotopes and tracked in vivo using techniques like PET .

未来方向

属性

IUPAC Name |

5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrF3NO2/c1-11-16(18(25)26)10-17(12-5-7-14(20)8-6-12)24(11)15-4-2-3-13(9-15)19(21,22)23/h2-10H,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRFSMPEHOQTDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

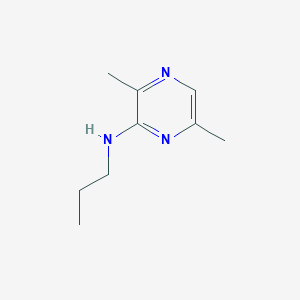

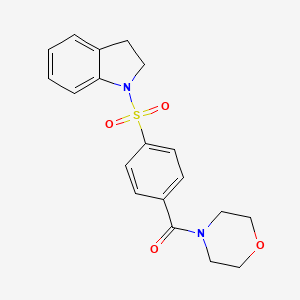

![tert-Butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate](/img/structure/B2945234.png)

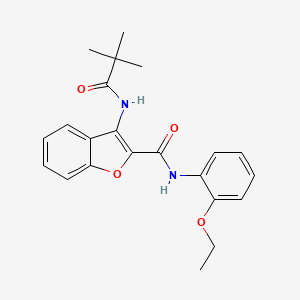

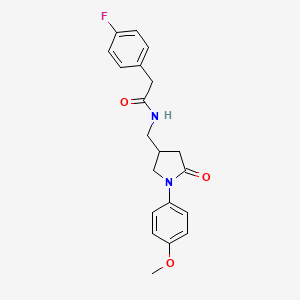

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2945238.png)

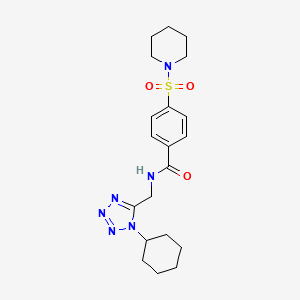

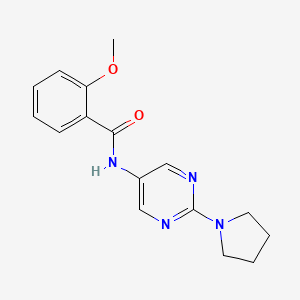

![(1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2945249.png)

![2-(3,4-dimethoxyphenyl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2945250.png)